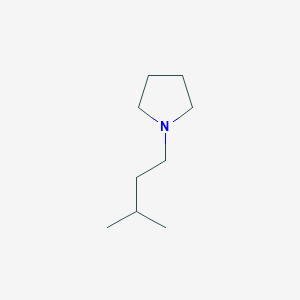










|
REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH:3]([CH3:5])[CH3:4].[NH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O1CCCC1>[CH2:1]([N:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1)[CH2:2][CH:3]([CH3:5])[CH3:4] |f:2.3|
|


|
Name
|
|
|
Quantity
|
35.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(C)C)=O
|
|
Name
|
|
|
Quantity
|
28.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Type
|
CUSTOM
|
|
Details
|
vigorous stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
During the addition
|
|
Type
|
ADDITION
|
|
Details
|
efficient mixing of the suspension
|
|
Type
|
CUSTOM
|
|
Details
|
adequate time was provided
|
|
Type
|
CUSTOM
|
|
Details
|
to form a uniform slurry
|
|
Type
|
ADDITION
|
|
Details
|
before the next addition of the powder
|
|
Type
|
CUSTOM
|
|
Details
|
by quenching the suspension
|
|
Type
|
ADDITION
|
|
Details
|
with the slow addition of 291 g of a 27% KOH solution
|
|
Type
|
EXTRACTION
|
|
Details
|
The product was then extracted from the resultant solution with 500 mL pentane
|
|
Type
|
CUSTOM
|
|
Details
|
The organic fraction was then collected with a separatory funnel
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |